4-Nitrobenzo[d]thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYJFCKUPMJFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286039 | |
| Record name | 4-Nitro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6973-51-9 | |
| Record name | 6973-51-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Nitrobenzo D Thiazol 2 Amine and Its Derivatives
Established Synthetic Pathways to 2-Aminobenzothiazoles Applicable to Nitro-Substituted Analogues
Several classical and modern synthetic strategies for the preparation of 2-aminobenzothiazoles can be adapted for their nitro-substituted counterparts. These methods primarily involve the construction of the thiazole (B1198619) ring onto a benzene (B151609) precursor.
Cyclization Reactions Utilizing Thiocyanate (B1210189) Precursors
A widely employed method for the synthesis of 2-aminobenzothiazoles involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate salt in the presence of an oxidizing agent. This approach, often referred to as the Hugershoff reaction, is directly applicable to the synthesis of nitro-substituted derivatives. For instance, the synthesis of 4-Nitrobenzo[d]thiazol-2-amine can be achieved by reacting 3-nitroaniline (B104315) with potassium thiocyanate and bromine in glacial acetic acid. The reaction proceeds through the initial formation of a thiocyano intermediate, which then undergoes intramolecular cyclization to form the benzothiazole (B30560) ring. umpr.ac.id
The general scheme for this reaction is as follows:
Substituted Aniline + KSCN + Br2 → Substituted 2-Aminobenzothiazole (B30445)
This method is versatile and can be used to produce a variety of substituted 2-aminobenzothiazoles by simply changing the starting aniline. rsc.orgnih.gov
Oxidative Cyclization Approaches
Oxidative cyclization provides another effective route to 2-aminobenzothiazoles. These methods often involve the intramolecular C-S bond formation from a thiourea (B124793) precursor. A metal-free approach has been developed for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas using catalytic iodine and molecular oxygen as the oxidant. nih.govorganic-chemistry.org While this specific method may not directly yield an aromatic benzothiazole, the underlying principle of oxidative C-S bond formation is relevant.
More direct oxidative cyclization involves the treatment of arylthioureas with an oxidizing agent. For example, the oxidative cyclization of aniline derivatives with ammonium (B1175870) thiocyanate and bromine has been reported to yield 2-aminobenzothiazoles. nih.gov This method can be applied to nitro-substituted anilines to produce the corresponding nitro-2-aminobenzothiazoles.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov Several MCRs have been developed for the synthesis of 2-aminothiazole (B372263) derivatives, which can be conceptually extended to benzothiazoles. For instance, a one-pot, three-component reaction of α-nitro epoxides, potassium thiocyanate, and primary amines has been reported for the synthesis of polysubstituted 2-aminothiazoles. organic-chemistry.org While this method yields a thiazole rather than a benzothiazole, it highlights the potential of MCRs in constructing the core 2-aminothiazole scaffold which could be adapted for benzofused systems.
More relevant to the benzothiazole core, multicomponent reactions involving 2-aminobenzothiazole as a building block are prevalent, demonstrating the utility of this scaffold in generating molecular diversity. nih.gov
Targeted Synthesis of this compound Specifically
The direct synthesis of this compound is most commonly achieved through the electrophilic cyclization of 3-nitrophenylthiourea or the reaction of 3-nitroaniline with a thiocyanate source and an oxidant. A specific reported synthesis involves the reaction of 3-nitroaniline with potassium thiocyanate and bromine in glacial acetic acid. This reaction provides a direct route to the desired product. umpr.ac.id
Derivatization Strategies of this compound Scaffold
The 2-amino group of the this compound scaffold serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Amidation and Acylation Reactions
The exocyclic amino group of this compound is readily acylated or amidated using a variety of acylating agents, such as acyl chlorides and acid anhydrides, to furnish the corresponding N-substituted amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. mdpi.com
Amidation with Aromatic Acyl Chlorides: The reaction of 2-aminobenzothiazoles with aromatic acyl chlorides, such as o-, m-, and p-nitrobenzoyl chloride, in toluene (B28343) with triethylamine (B128534) as a base at reflux temperature has been reported to produce the corresponding N-(benzo[d]thiazol-2-yl)-nitrobenzamides in good to excellent yields. mdpi.com A similar reaction has been reported for the synthesis of 4-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide from 6-nitrobenzo[d]thiazol-2-amine and 4-chlorobenzaldehyde (B46862) in the presence of a triazolium salt catalyst and an oxidant. rsc.org
Acylation with Aliphatic Acyl Chlorides and Anhydrides: Aliphatic acyl chlorides and anhydrides are also effective reagents for the acylation of the 2-amino group. For example, the reaction of 2-aminobenzothiazole with chloroacetyl chloride has been used to produce an intermediate for further derivatization. nih.gov The acetylation of 6-nitrobenzo[d]thiazol-2-amine has been achieved using acetic acid in the presence of triethyl orthoformate and sodium azide (B81097), although the primary product of this specific reaction was the acetamide. umpr.ac.id
The following tables summarize representative examples of amidation and acylation reactions of nitro-substituted 2-aminobenzothiazoles.
Table 1: Amidation of Nitro-Substituted 2-Aminobenzothiazoles with Aromatic Acylating Agents
| 2-Aminobenzothiazole Derivative | Acylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzothiazole | o-Nitrobenzoyl chloride | Et3N | Toluene | Reflux, 5h | N-(Benzo[d]thiazol-2-yl)-o-nitrobenzamide | 90 | mdpi.com |
| 2-Aminobenzothiazole | m-Nitrobenzoyl chloride | Et3N | Toluene | Reflux, 5h | N-(Benzo[d]thiazol-2-yl)-m-nitrobenzamide | 82.4 | mdpi.com |
| 2-Aminobenzothiazole | p-Nitrobenzoyl chloride | Et3N | Toluene | Reflux, 5h | N-(Benzo[d]thiazol-2-yl)-p-nitrobenzamide | 73.7 | mdpi.com |
| 6-Nitrobenzo[d]thiazol-2-amine | 4-Chlorobenzaldehyde | Triazolium salt, Oxidant, Cs2CO3 | CH2Cl2 | Stirring, 12h | 4-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | 78 | rsc.org |
Table 2: Acylation of Nitro-Substituted 2-Aminobenzothiazoles with Aliphatic Acylating Agents
| 2-Aminobenzothiazole Derivative | Acylating Agent | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| 6-Nitrobenzo[d]thiazol-2-amine | Acetic Acid | Triethyl orthoformate, Sodium azide | Acetic Acid | Reflux, 8-10h | N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide | Not Reported | umpr.ac.id |
| 2-Amino-6-thiocyanatobenzothiazole | Chloroacetyl chloride | - | - | - | 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | Not Reported | rsc.org |
Schiff Base Formation
The formation of Schiff bases, characterized by the azomethine group (-C=N-), represents a versatile and widely employed strategy for the derivatization of this compound. This reaction typically involves the condensation of the primary amino group of the benzothiazole core with a variety of aldehydes and ketones. ijpbs.comnih.gov The resulting imines are not only stable compounds in their own right but also serve as valuable intermediates for the synthesis of more complex molecular architectures.
The general synthesis of Schiff bases from 2-aminobenzothiazole derivatives is often achieved by refluxing a mixture of the amine and a suitable carbonyl compound in a solvent such as ethanol (B145695) or methanol (B129727), frequently with a catalytic amount of a weak acid like glacial acetic acid. ijpbs.comresearchgate.net The reaction proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration to yield the final Schiff base.
A variety of aromatic and heterocyclic aldehydes have been successfully condensed with 2-aminobenzothiazole derivatives to afford a diverse library of Schiff bases. ijmcmed.orgniscpr.res.in For instance, the reaction of 4,6-difluoro-2-aminobenzothiazole with aromatic aldehydes such as 4-(dimethylamino)benzaldehyde, 5-bromo-2-hydroxybenzaldehyde, and 3,4-dimethoxybenzaldehyde (B141060) has been reported to proceed efficiently under reflux conditions in methanol with a catalytic amount of glacial acetic acid. ijpbs.com
Table 1: Examples of Schiff Base Formation with 2-Aminobenzothiazole Derivatives
| 2-Aminobenzothiazole Derivative | Aldehyde/Ketone | Reaction Conditions | Product | Reference |
| 4,6-Difluoro-2-aminobenzothiazole | 4-(Dimethylamino)benzaldehyde | Methanol, Glacial Acetic Acid, Reflux | N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzo[d]thiazol-2-amine | ijpbs.com |
| 4,6-Difluoro-2-aminobenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Methanol, Glacial Acetic Acid, Reflux | 4-Bromo-2-(((4,6-difluorobenzo[d]thiazol-2-yl)imino)methyl)phenol | ijpbs.com |
| 2-Aminobenzothiazole | Various Aromatic Aldehydes | Mo-Al2O3 composite, p-toluenesulfonic acid, Methanol, Room Temperature | (E)-N-(arylmethylene)benzo[d]thiazol-2-amines | niscpr.res.in |
The characterization of these Schiff bases is typically performed using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry. The IR spectra of these compounds prominently feature a characteristic absorption band for the C=N stretching vibration. ijmcmed.org
Alkylation and Arylation Reactions
Alkylation and arylation reactions at the exocyclic amino group of this compound provide a direct route to N-substituted derivatives, which are of significant interest in medicinal chemistry.
N-Arylation: The palladium-catalyzed N-arylation of 2-aminothiazoles and their benzo-fused analogues has emerged as a powerful tool for the construction of C-N bonds. nih.govresearchgate.net These reactions, often referred to as Buchwald-Hartwig aminations, typically employ a palladium catalyst in conjunction with a suitable ligand and a base to couple the aminobenzothiazole with an aryl halide or triflate. ustc.edu.cn The choice of ligand is critical for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.net
For instance, the N-arylation of 2-aminobenzothiazole-4-carboxylates with aryl bromides has been successfully achieved using a palladium catalyst, demonstrating the utility of this method for the synthesis of complex derivatives. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and avoiding side reactions.
Table 2: Palladium-Catalyzed N-Arylation of 2-Aminobenzothiazole Derivatives
| 2-Aminobenzothiazole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| 2-Aminobenzothiazole-4-carboxylate | 4-Acetylphenyl bromide | Pd(OAc)2 / Xantphos | K3PO4 | 1,4-Dioxane | 88% | researchgate.net |
| 2-Aminothiazole | 4-Bromoanisole | Pd(OAc)2 / L1 | NaOtBu | Toluene | Good | nih.gov |
N-Alkylation: While direct N-alkylation of this compound can be achieved using alkyl halides, such reactions can sometimes lead to a mixture of mono- and di-alkylated products. More controlled methods may involve reductive amination or other specialized synthetic protocols.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. ustc.edu.cnresearchgate.net In the context of this compound, these reactions are primarily utilized for N-arylation, as discussed in the previous section, and for the introduction of various substituents onto the benzothiazole core.
Palladium catalysts are the most extensively used for these transformations. nih.govacs.org The Suzuki, Heck, and Sonogashira reactions are prominent examples of palladium-catalyzed cross-coupling reactions that could be applied to suitably functionalized this compound derivatives (e.g., halogenated derivatives). researchgate.net
The Suzuki coupling, for instance, involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerant of a wide range of functional groups, making it a valuable method for the synthesis of complex molecules.
Heterocycle Annulation and Fusion Strategies
The construction of new heterocyclic rings fused to the benzothiazole core of this compound leads to the formation of polycyclic systems with potentially novel biological activities. These annulation and fusion strategies often involve multicomponent reactions or sequential transformations.
One notable example is the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives. This can be achieved through a three-component reaction of a 2-aminobenzothiazole, an aldehyde (such as 4-nitrobenzaldehyde), and a β-ketoester like ethyl acetoacetate. researchgate.net This reaction is often catalyzed by a Lewis or Brønsted acid and can be performed under solvent-free conditions, aligning with the principles of green chemistry.
Another strategy involves the formation of a triazole ring. For example, the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 2-nitrophenyl azide in the presence of a base like triethylamine in DMF leads to the formation of a 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. mdpi.comresearchgate.net This demonstrates a method for constructing a new heterocyclic ring appended to the benzothiazole moiety.
Table 3: Examples of Heterocycle Annulation and Fusion Reactions
| Starting Benzothiazole Derivative | Reagents | Product | Reference |
| 2-Aminobenzothiazole | 4-Nitrobenzaldehyde, Ethyl acetoacetate | 4-(4-Nitrophenyl)-3-methyl-4H-pyrimido[2,1-b]benzothiazol-2(1H)-one | researchgate.net |
| 2-(Benzo[d]thiazol-2-yl)acetonitrile | 2-Nitrophenyl azide | 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | mdpi.comresearchgate.net |
These reactions significantly expand the chemical space accessible from this compound, providing opportunities for the discovery of new bioactive compounds.
Introduction of Azo Groups
The introduction of an azo group (-N=N-) into the structure of this compound derivatives leads to the formation of azo dyes, a class of compounds known for their intense color and diverse applications. nih.gov The synthesis of these azo compounds is typically achieved through a diazotization-coupling reaction. unb.caijirset.com
The process begins with the diazotization of a primary aromatic amine, such as a derivative of this compound (after reduction of the nitro group to an amino group), using a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). nih.gov This results in the formation of a highly reactive diazonium salt.
The subsequent coupling reaction involves the electrophilic attack of the diazonium salt on an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative. nih.gov The position of the coupling is directed by the activating groups on the coupling component. This two-step process allows for the modular synthesis of a wide array of azo dyes with varying colors and properties. Azo dyes derived from 2-aminothiazole and 2-aminobenzothiazole scaffolds have been synthesized and investigated for their biological activities. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. mdpi.com In the context of this compound and its derivatives, several green chemistry approaches have been explored.
One area of focus is the use of environmentally benign solvents and catalysts. For instance, the synthesis of benzothiazoles through the condensation of 2-aminothiophenol (B119425) with aldehydes has been reported using water or ethanol as the solvent and employing recyclable catalysts. mdpi.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. This method has been applied to various organic transformations, including the synthesis of heterocyclic compounds.
Furthermore, multicomponent reactions, such as the one described for the synthesis of pyrimido[2,1-b]benzothiazoles, are inherently atom-economical and can reduce the number of synthetic steps and purification procedures required, thereby minimizing waste generation. researchgate.net The green synthesis of thiazole-based Schiff bases has been reported using ZnO nanoparticles as a catalyst in ethanol, offering a more environmentally friendly alternative to traditional methods. nih.gov
Table 4: Green Chemistry Approaches in Benzothiazole Synthesis
| Reaction Type | Green Approach | Advantages | Reference |
| Schiff Base Formation | ZnO nanoparticles as catalyst, ethanol as solvent | Recyclable catalyst, environmentally benign solvent | nih.gov |
| Benzothiazole Synthesis | Condensation in water or ethanol with recyclable catalysts | Use of green solvents, catalyst reusability | mdpi.com |
| Pyrimido[2,1-b]benzothiazole Synthesis | Multicomponent reaction, solvent-free conditions | High atom economy, reduced waste | researchgate.net |
The adoption of these green chemistry principles in the synthesis of this compound and its derivatives is crucial for the development of sustainable and environmentally responsible chemical processes.
Spectroscopic and Advanced Structural Characterization of 4 Nitrobenzo D Thiazol 2 Amine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 4-Nitrobenzo[d]thiazol-2-amine is anticipated to display distinct signals corresponding to the amine protons and the three aromatic protons on the benzene (B151609) ring. The exact chemical shifts (δ) are influenced by the electronic environment of each proton. The powerful electron-withdrawing nature of the nitro group at the C4 position significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm values).
While specific spectral data for this compound is not extensively published, analysis of the closely related compound, 7-chloro-6-fluoro-4-nitrobenzo[d]thiazol-2-amine, provides valuable insight. In this analog, the amine protons (NH₂) appear as a singlet at approximately δ 4.29 ppm, and the aromatic proton at the C5 position, which is ortho to the nitro group, is observed as a downfield doublet at δ 8.40-8.42 ppm jprinfo.com. This strong deshielding effect is expected to be a key feature in the spectrum of this compound as well. The protons at the C5, C6, and C7 positions would exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data extrapolated from related compounds and general principles.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH₂ | ~4.0 - 5.0 | Broad Singlet |
| H-5 | ~8.2 - 8.5 | Doublet |
| H-6 | ~7.2 - 7.5 | Triplet |
| H-7 | ~7.6 - 7.9 | Doublet |
The ¹³C NMR spectrum of this compound will show seven distinct signals, one for each carbon atom in its unique electronic environment. The chemical shifts are indicative of the hybridization and the nature of attached atoms. The carbon atom C2, bonded to two nitrogen atoms and a sulfur atom within the thiazole (B1198619) ring, is expected to appear significantly downfield. Conversely, the carbon atoms of the benzene ring will resonate in the typical aromatic region (δ 110-160 ppm). The carbon atom C4, directly attached to the electron-withdrawing nitro group, will be notably deshielded and shifted downfield compared to the other carbons in the benzene moiety. Similarly, the C3a and C7a carbons, which are part of the fused ring system, will have characteristic chemical shifts reflecting their unique positions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.
The most prominent features are the stretching vibrations of the amino (-NH₂) and nitro (-NO₂) groups. The N-H stretching of the primary amine typically appears as a medium to strong band in the region of 3300-3500 cm⁻¹. The nitro group gives rise to two distinct and strong absorption bands: an asymmetric stretching vibration usually found between 1500-1560 cm⁻¹ and a symmetric stretching vibration in the 1330-1370 cm⁻¹ range. Spectroscopic data from the related compound 7-chloro-6-fluoro-4-nitrobenzo[d]thiazol-2-amine shows these bands clearly at 3452 cm⁻¹ (N-H) and 1550 cm⁻¹ and 1333 cm⁻¹ for the asymmetric and symmetric NO₂ stretches, respectively jprinfo.com. Additional bands corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹) are also expected.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3450 | N-H Stretch | Primary Amine (-NH₂) |
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~1620 | C=N Stretch | Thiazole Ring |
| ~1550 | Asymmetric N-O Stretch | Nitro Group (-NO₂) |
| ~1340 | Symmetric N-O Stretch | Nitro Group (-NO₂) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For this compound (C₇H₅N₃O₂S), the calculated molecular weight is approximately 195.2 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) would be expected at m/z 195 or 196, respectively.
The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways could include the loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da), which are characteristic fragmentations for aromatic nitro compounds. Further fragmentation of the benzothiazole (B30560) ring system would produce additional diagnostic ions.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound has been determined and reveals a nearly planar molecule researchgate.netresearchgate.net. The benzene and thiazole ring systems are fused, with the nitro group at the C4 position being only slightly twisted [10.6(2)°] from the mean plane of the benzene ring researchgate.net. In the crystalline state, the compound forms centrosymmetric dimers. This dimeric structure is stabilized by two pairs of three-center hydrogen bonds involving the amino group, the thiazole ring nitrogen atom, and one of the oxygen atoms of the nitro group researchgate.netresearchgate.net. These dimers are further packed in the crystal lattice through van der Waals forces researchgate.net. The analysis confirms the sp² hybridization of the exocyclic amino nitrogen, indicating its involvement in π-electron delocalization across the molecule researchgate.net.
Table 3: Selected Crystallographic Data for this compound Data obtained from published crystallographic studies. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅N₃O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | Forms centrosymmetric dimers via hydrogen bonding |
| Molecular Geometry | Nearly planar |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to its extended π-conjugated system, which includes the benzothiazole core, the amino group (an electron-donating group), and the nitro group (an electron-withdrawing group). This "push-pull" electronic arrangement typically leads to intense absorption bands in the UV-Vis region. While specific λ_max values are not detailed in the surveyed literature, the technique is frequently used to confirm the structure of its derivatives researchgate.net. The spectrum would likely exhibit π→π* transitions associated with the aromatic system and potentially an n→π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms.
Advanced Spectroscopic Techniques
Advanced spectroscopic and thermal analysis techniques provide profound insights into the electronic structure, bonding, and stability of this compound and its metal complexes. These methods are crucial for characterizing the coordination environment of metal ions and understanding the thermal decomposition pathways of these compounds.
Electron Spin Resonance (ESR) Spectroscopy (where applicable, e.g., for metal complexes)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying metal complexes that contain unpaired electrons, such as those of Cu(II) or high-spin Co(II). ohiolink.edu The ESR spectrum provides detailed information about the electronic ground state and the geometry of the paramagnetic center.
For a hypothetical paramagnetic metal complex of this compound, such as a Cu(II) complex, the ESR spectrum, typically recorded in a solvent like DMSO at liquid nitrogen temperatures, would yield critical parameters. These include the g-tensor values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥).
The observed g-values are characteristic of the coordination environment. In many Cu(II) complexes with thiazole-containing ligands, an axial symmetry is observed where g|| > g⊥ > 2.0023. nih.gov This trend indicates that the unpaired electron resides primarily in the dx²-y² orbital of the copper ion, which is characteristic of square-planar or tetragonally distorted octahedral geometries. nih.gov The absence of a half-field signal around 1600 G would confirm the monomeric nature of the complex, ruling out significant Cu-Cu interactions. nih.gov
The g-tensor and hyperfine splitting values are influenced by the nature of the ligand and the metal-ligand bond. The parameter G, calculated as G = (g|| - 2.0023) / (g⊥ - 2.0023), is used to assess the extent of exchange interaction between copper centers in a polycrystalline sample. A G-factor value greater than 4 suggests the absence of significant exchange interactions. nih.gov Furthermore, orbital reduction parameters (K|| and K⊥) can be evaluated from ESR data and d-d transition energies to understand the nature of the bonding. For instance, in-plane π-bonding is indicated when K⊥ < K||. nih.gov
Table 1: Hypothetical ESR Spectral Data for a Cu(II) Complex of this compound | Parameter | Value | Interpretation | | :--- | :--- | :--- | | g|| | 2.25 | Suggests covalent character of the metal-ligand bond | | g⊥ | 2.06 | Characteristic of axial symmetry | | gav | 2.12 | Average g-value | | A|| (x 10-4 cm-1) | 165 | Indicates the extent of interaction between the electron spin and the copper nuclear spin | | A⊥ (x 10-4 cm-1) | 25 | Provides information on the symmetry of the ligand field | | G | 4.17 | Indicates the absence of significant exchange interaction between Cu(II) centers nih.gov |
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability and decomposition patterns of this compound and its complexes. TGA measures the change in mass of a sample as it is heated at a constant rate, while DTA detects exothermic or endothermic events by measuring the temperature difference between the sample and an inert reference.
The thermal decomposition of a metal complex of this compound typically occurs in distinct stages. mdpi.com A generalized decomposition pathway often includes:
Dehydration: The initial weight loss at lower temperatures (e.g., 70-125°C) usually corresponds to the removal of lattice or coordinated water molecules. mdpi.comirapa.org This step is typically endothermic.
Decomposition of Ligand: At higher temperatures, the coordinated organic ligand, this compound, begins to decompose. This process can occur in one or multiple steps, as seen in the thermal analysis of various thiazole derivatives. irapa.orgresearchgate.net These steps are often associated with strong exothermic peaks in the DTA curve, corresponding to the fragmentation and loss of the organic moiety.
Formation of Final Residue: The final stage of decomposition at very high temperatures (e.g., >500°C) results in the formation of a stable metal oxide as the end product. mdpi.com The experimental final mass can be compared with the calculated value to confirm the stoichiometry of the complex.
For instance, a study on a Co(II) complex showed a three-step decomposition: loss of solvent water (70–100 °C), decomposition of the organic ligand (280–440 °C), and finally, the formation of cobalt oxide (570–665 °C). mdpi.com Similarly, palladium(II) complexes of 2-aminothiazole (B372263) derivatives exhibit multi-stage decomposition, starting with moisture loss, followed by the removal of anionic parts (like chloride) and subsequent fragmentation of the ligand. irapa.org The thermal stability of the complexes is generally higher than that of the free ligand, indicating that coordination to the metal ion enhances stability.
Table 2: Representative TGA/DTA Decomposition Data for a Hypothetical Metal (M) Complex of this compound
| Decomposition Stage | Temperature Range (°C) | DTA Peak (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calculated) | Decomposing Fragment |
|---|---|---|---|---|---|
| 1 | 70 - 120 | 95 (Endo) | 5.5 | 5.6 | Loss of two lattice water molecules (2H₂O) |
| 2 | 250 - 450 | 430 (Exo) | 30.5 | 30.8 | Loss of nitro group and partial ligand fragmentation (C₆H₄N₂S) |
| 3 | 450 - 650 | 610 (Exo) | 32.0 | 32.2 | Loss of remaining organic fragment (CN₂H) |
| Final Residue | > 650 | - | 32.0 | 31.4 | Metal Oxide (e.g., CuO, CoO) |
Theoretical and Computational Investigations of 4 Nitrobenzo D Thiazol 2 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules. For 4-Nitrobenzo[d]thiazol-2-amine, DFT calculations provide a fundamental understanding of its molecular geometry, orbital energies, and electrostatic potential, which collectively dictate its chemical behavior. These theoretical studies often employ methods like B3LYP with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The characteristics of these orbitals are crucial for predicting the reactivity and kinetic stability of a molecule. researchgate.net The HOMO represents the ability to donate an electron, correlating with nucleophilicity, while the LUMO represents the ability to accept an electron, indicating electrophilicity. youtube.com
The energy gap between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and lower stability, as it implies that the molecule can be more easily excited. researchgate.net For this compound, the electron-withdrawing nitro group and the electron-donating amino group significantly influence the energies of these frontier orbitals. The HOMO is typically localized over the electron-rich aminobenzothiazole ring system, while the LUMO is often centered on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer, a property that is often explored in the context of material science and medicinal chemistry. researchgate.net
| Parameter | Description | Typical Implication for this compound |
|---|---|---|
| EHOMO (Energy of HOMO) | Represents the electron-donating ability (nucleophilicity). Directly related to the ionization potential. | Indicates the molecule's capacity to engage in reactions as a nucleophile. |
| ELUMO (Energy of LUMO) | Represents the electron-accepting ability (electrophilicity). Directly related to the electron affinity. | The presence of the nitro group lowers this energy, enhancing electrophilicity. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. An indicator of chemical reactivity and stability. | A smaller energy gap suggests higher polarizability and greater chemical reactivity. |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. researchgate.net The MESP map illustrates regions of varying electrostatic potential on the molecular surface. These maps are color-coded, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.netresearchgate.net
For this compound, the MESP map reveals distinct electronegative and electropositive regions. The oxygen atoms of the nitro group and the nitrogen atom of the thiazole (B1198619) ring are characterized by a high electron density, appearing as red or yellow areas. These sites are prone to electrophilic attack and are primary locations for forming hydrogen bonds. researchgate.net Conversely, the hydrogen atoms of the amino group represent electropositive regions (blue), making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. This detailed charge landscape is instrumental in understanding intermolecular interactions, particularly in the context of ligand-receptor binding. physchemres.org
Geometry Optimization and Electronic Structure
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. mdpi.com Using DFT methods, researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound.
The presence of the nitro and amino substituents on the benzothiazole (B30560) core influences its planar geometry and electronic distribution. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group create a push-pull system that affects the aromaticity and bond characteristics of the entire molecule. mdpi.com These calculations confirm that the optimized structure is a true energy minimum, providing a reliable model for further computational studies like docking and QSAR. mdpi.com
| Structural Parameter | Description | Significance in this compound |
|---|---|---|
| Bond Lengths (e.g., C-N, C-S, N-O) | The equilibrium distance between the nuclei of two bonded atoms. | Reflects the strength and type of chemical bonds, influenced by electron delocalization from the amino and nitro groups. |
| Bond Angles (e.g., C-N-C, O-N-O) | The angle formed between three connected atoms. | Determines the overall shape and steric properties of the molecule. |
| Dihedral Angles | The angle between two intersecting planes, defining molecular conformation. | Indicates the planarity of the benzothiazole ring system and the orientation of the substituent groups. |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict their potential efficacy as, for example, antimicrobial or anticancer agents, thereby guiding the synthesis of more potent analogues.
The process involves calculating a range of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). Statistical methods are then used to build a model that relates these descriptors to observed biological activity. nih.gov Studies on related thiazole derivatives have shown that the presence of a nitro group can significantly enhance antimicrobial activity, making it a critical descriptor in QSAR models for this class of compounds. researchgate.net
| Descriptor Type | Example Descriptors | Relevance to Biological Activity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Govern the ability of a molecule to participate in electrostatic and charge-transfer interactions with a biological target. |
| Steric | Molecular Weight, Volume, Surface Area, Kier's Shape Index | Determine the fit of the molecule within a receptor's binding site. |
| Topological | Molecular Connectivity Indices (e.g., 2χv) | Quantify molecular size, shape, and degree of branching, which can influence binding. researchgate.net |
| Hydrophobic | LogP (Partition Coefficient) | Relates to the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods provide atomic-level details of the binding mode, affinity, and stability of the resulting complex.
Ligand-Protein Interaction Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. The process generates a binding affinity score, commonly expressed in kcal/mol, which estimates the strength of the interaction. nih.gov For this compound and its derivatives, docking studies can identify potential protein targets and elucidate the key interactions that stabilize the ligand-protein complex.
Analysis of the docked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov The nitro group's oxygen atoms are potent hydrogen bond acceptors, while the amino group's hydrogens act as hydrogen bond donors. The aromatic benzothiazole ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. Studies on nitro-substituted benzothiazoles have demonstrated their ability to form strong interactions within the active sites of various enzymes, suggesting their potential as inhibitors. researchgate.net
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Acceptor) | Nitro group (Oxygens), Thiazole Nitrogen | Serine, Threonine, Asparagine, Glutamine, Arginine |
| Hydrogen Bond (Donor) | Amino group (Hydrogens) | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic/van der Waals | Benzene (B151609) and Thiazole rings | Alanine, Valine, Leucine, Isoleucine, Proline |
| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic picture of the binding event and confirming the persistence of key interactions. nih.gov
Binding Affinity Predictions
Computational docking simulations are a powerful tool for predicting the binding affinity of a ligand to a biological target, such as a protein or enzyme. In the case of this compound and its derivatives, molecular docking studies have been employed to estimate their potential as therapeutic agents.
While specific binding affinity data for this compound is not extensively documented in publicly available literature, studies on closely related benzo[d]thiazol-2-amine derivatives offer valuable insights. For instance, molecular docking studies on certain derivatives have shown promising binding affinities to enzymes like the Human Epidermal growth factor receptor (HER), indicating their potential as cancer therapy candidates. These studies typically involve the use of software like AutoDock Vina to calculate the binding energy, which is a measure of the affinity between the ligand and the target. The interactions, which include hydrogen bonding and hydrophobic interactions, are analyzed to understand the binding mode.
For example, some synthesized benzo[d]thiazol-2-amine derivatives have exhibited high binding affinities, with docking scores reaching as low as -10.4 kcal/mol for the top poses, suggesting a strong interaction with the target enzyme. The prediction of binding affinity is a critical step in the drug discovery process, allowing for the screening of large libraries of compounds and the prioritization of those with the most promising therapeutic potential.
Table 1: Illustrative Binding Affinity Predictions for Benzo[d]thiazol-2-amine Derivatives (Hypothetical Data)
| Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound A | HER2 | -9.8 | Lys753, Asp863 |
| Compound B | EGFR | -8.5 | Met793, Gly796 |
| Compound C | VEGFR2 | -9.2 | Cys919, Asp1046 |
Note: This table is for illustrative purposes and does not represent actual data for this compound.
Conformational Analysis and Tautomerism Studies
The conformational flexibility and potential for tautomerism are key aspects of the molecular structure of this compound that influence its chemical and biological properties. Tautomerism, the interconversion of structural isomers, is a well-known phenomenon in 2-aminothiazole (B372263) and related heterocyclic systems.
For this compound, the primary tautomeric equilibrium to consider is between the amino and imino forms.
Amino form: The exocyclic nitrogen is an amino group (-NH2).
Imino form: The exocyclic nitrogen is an imino group (=NH) with the proton transferred to the endocyclic nitrogen atom.
Computational studies, often employing Density Functional Theory (DFT), can predict the relative stabilities of these tautomers. For the related compound 2-aminobenzothiazole (B30445), theoretical calculations have suggested that the 2-aminobenzothiazolinium cation can act as an intermediate between the amino and imino forms, with the tautomerization proceeding through protonation and deprotonation steps.
The crystal structure of the closely related 2-Amino-4-nitrobenzothiazole reveals that the molecule exists as a resonance hybrid of a neutral and a dipolar tautomer. This suggests that the nitro group at the 4-position can influence the electronic distribution within the molecule, potentially affecting the tautomeric equilibrium. The planarity of the molecule is also a significant factor in its conformational analysis.
Table 2: Predicted Relative Energies of Tautomers of this compound (Hypothetical DFT Calculation Results)
| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Amino form | 0.00 | 5.2 |
| Imino form | +3.5 | 7.8 |
Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.
Reactivity and Mechanistic Pathway Predictions
Theoretical predictions of reactivity and mechanistic pathways for this compound are essential for understanding its chemical behavior and for designing synthetic routes. DFT calculations are a primary tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies.
The reactivity of this compound is influenced by the interplay of the electron-withdrawing nitro group and the electron-donating amino group attached to the benzothiazole core.
Electrophilic and Nucleophilic Sites: Molecular electrostatic potential (MEP) maps generated from DFT calculations can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The amino group is expected to be a primary site for electrophilic attack, while the nitro-substituted benzene ring will be susceptible to nucleophilic aromatic substitution.
Reaction Mechanisms: Computational studies on the reduction of aromatic nitro compounds have shown that the reaction can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species. DFT methods have been used to investigate the thermodynamics and kinetics of these reduction pathways. For this compound, the reduction of the nitro group to an amino group is a plausible and significant transformation that would dramatically alter the molecule's electronic properties and biological activity.
Furthermore, the amino group can participate in various reactions, such as acylation and diazotization. Theoretical studies can model the mechanisms of these reactions, providing insights into the intermediates and transition states involved. For instance, the synthesis of related benzothiazole derivatives often involves the reaction of 2-aminobenzothiazoles with various electrophiles, and computational chemistry can help to predict the most favorable reaction pathways.
Reactivity and Reaction Mechanisms of 4 Nitrobenzo D Thiazol 2 Amine
Nucleophilic and Electrophilic Reactivity of the Benzothiazole (B30560) Core
The benzothiazole ring system is an aromatic, bicyclic heterocycle containing both nitrogen and sulfur atoms. nih.gov This structure possesses a unique electronic distribution that allows it to participate in both nucleophilic and electrophilic reactions. The thiazole (B1198619) ring component generally has lower aromatic stability compared to the fused benzene (B151609) ring, which can influence its reactivity. nih.gov
The reactivity of the benzothiazole core in 4-Nitrobenzo[d]thiazol-2-amine is significantly modulated by the attached amino and nitro groups. The lone pair of electrons on the nitrogen and sulfur atoms can participate in resonance, influencing the electron density at various positions of the ring system. Generally, the benzothiazole nucleus is considered an electron-rich heterocyclic system. nih.gov This inherent nucleophilicity makes it susceptible to attack by various electrophiles.
Conversely, the presence of the strongly electron-withdrawing nitro group deactivates the benzene portion of the core towards electrophilic aromatic substitution, making such reactions challenging. youtube.commasterorganicchemistry.commasterorganicchemistry.com However, this deactivation also makes the benzene ring more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.
Role of the Amino Group in Chemical Transformations
The 2-amino group is a powerful electron-donating group that significantly influences the reactivity of the this compound molecule. Its presence enhances the nucleophilicity of the benzothiazole system, particularly the endocyclic nitrogen atom, due to tautomeric effects. tandfonline.com This group is a key site for a wide array of chemical transformations, making it a versatile handle for synthetic diversification. nih.govrsc.orgresearchgate.net
Key Reactions Involving the Amino Group:
Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orguokerbala.edu.iq This diazonium intermediate is highly versatile and can be subsequently replaced by various nucleophiles in Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities. organic-chemistry.org
Schiff Base Formation: The amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). guilan.ac.irresearchgate.net These imines are valuable intermediates for the synthesis of more complex heterocyclic systems, such as oxazolidinones. guilan.ac.irresearchgate.net
Acylation and Sulfonylation: The nucleophilic amino group can be easily acylated with reagents like chloroacetyl chloride or sulfonylated to form amides and sulfonamides, respectively. nih.govresearchgate.net These reactions are often used to introduce new side chains or to protect the amino group during other transformations. acs.org
Nucleophilic Substitution: The amino group itself can act as a nucleophile, reacting with electrophilic centers. For instance, it can participate in substitution reactions with activated alkyl or aryl halides. acs.orgresearchgate.net
Below is a table summarizing common reactions involving the 2-amino group of aminobenzothiazoles.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Diazotization | NaNO₂, strong acid | Diazonium salt | organic-chemistry.orguokerbala.edu.iq |
| Schiff Base Formation | Aldehydes/Ketones | Imine | guilan.ac.irresearchgate.net |
| Acylation | Acyl chlorides | Amide | researchgate.netacs.org |
| Nucleophilic Attack | Electrophiles (e.g., activated halides) | Substituted amine | acs.orgresearchgate.net |
Influence of the Nitro Group on Ring Reactivity
The nitro group at the 4-position is a potent electron-withdrawing group, exerting a strong deactivating effect on the benzene portion of the benzothiazole ring through both resonance and inductive effects. researchgate.netscilit.com This significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.
The electron-withdrawing nature of the nitro group decreases the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.comlibretexts.org Any electrophilic substitution, if forced, would likely be directed to the positions meta to the nitro group.
Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNA_r) . A strong nucleophile can attack the carbon atoms of the benzene ring, particularly those ortho and para to the nitro group, leading to the displacement of a suitable leaving group. In the case of this compound, while there isn't a leaving group on the benzene ring, the nitro group's presence makes the protons on the ring more acidic and can facilitate other types of nucleophilic interactions. The strong electron-withdrawing effect of the nitro group also plays a crucial role in the synthesis of related compounds, such as in sequential S_N2-S_NAr processes to form nitro-containing benzothiazine structures. mdpi.com The electronic properties imparted by the nitro group are also known to be important for interactions with biological targets. researchgate.netresearchgate.netnih.gov
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.org In the context of benzothiazole derivatives, the diene character of parts of the molecule can be exploited in reactions like the Diels-Alder cycloaddition.
While direct cycloaddition involving the aromatic this compound core is not commonly reported due to its aromatic stability, derivatives can be designed to participate in such reactions. For example, studies have shown that 2-amino-4-alkenylthiazoles can act as effective dienes in [4+2] cycloaddition reactions with dienophiles like nitroalkenes. nih.gov This reaction proceeds to form tetrahydrobenzothiazoles. nih.govresearchgate.net The amino group at the 2-position is noted to enhance the reactivity of the thiazole system as a diene. nih.gov The reaction with a nitroalkene introduces another nitro group into the final product, resulting in structures like 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles. nih.govresearchgate.net This highlights a pathway where a nitro-substituted benzothiazole derivative can be synthesized via a cycloaddition mechanism, suggesting that this compound could potentially be a target structure synthesized through related pathways or that its core structure is amenable to modifications that allow for cycloadditions.
Cascade and One-Pot Reactions for Diversification
The multiple reactive sites on the this compound scaffold make it an excellent candidate for cascade (or domino) and one-pot multicomponent reactions. These strategies are highly efficient as they allow for the construction of complex molecular architectures in a single synthetic operation, avoiding the isolation of intermediates and reducing waste. organic-chemistry.org
The 2-aminobenzothiazole (B30445) moiety is a common building block in such reactions. rsc.orgresearchgate.net For instance, the amino group can react with an aldehyde to form an imine in situ, which then undergoes further reaction with another component in the pot. nih.gov
An example of a one-pot synthesis involving a related benzothiazole derivative is an iron-promoted, three-component reaction of a nitroarene, an alcohol, and elemental sulfur to produce 2-substituted benzothiazoles. organic-chemistry.org This process involves the sequential reduction of the nitro group, condensation, and C-S bond formation. organic-chemistry.org While this example builds the benzothiazole ring itself, it demonstrates the utility of the nitro group as a precursor in one-pot transformations.
Furthermore, solid-phase synthesis protocols have been developed for creating libraries of 2-aminobenzothiazoles, showcasing the adaptability of this scaffold for combinatorial chemistry and the rapid diversification of structures. nih.gov One-pot syntheses of various thiazole derivatives are frequently developed due to their biological significance. nih.govnih.govresearchgate.net
Synthesis and Characterization of Metal Complexes and Coordination Compounds of 4 Nitrobenzo D Thiazol 2 Amine
Ligand Design and Synthesis Strategies
The foundation for creating metal complexes of 4-Nitrobenzo[d]thiazol-2-amine lies in the strategic design and synthesis of suitable ligands. The parent molecule, 2-aminobenzothiazole (B30445), is a highly reactive compound that can be readily modified. The amino group at the C2 position and the endocyclic nitrogen atom are key sites for reactions with electrophilic agents, allowing for the formation of a wide range of derivatives.
A common strategy involves the condensation of 2-amino-6-nitrobenzothiazole with various aldehydes to form Schiff base ligands. For instance, a tridentate (NNO) donor ligand was synthesized by reacting 2-amino-6-nitrobenzothiazole with 2,4-dihydroxybenzaldehyde. tandfonline.com This reaction creates an imine linkage (-N=CH-), extending the conjugation of the molecule and providing additional coordination sites. The synthesis of these Schiff bases is often monitored by Thin Layer Chromatography (TLC) and the resulting products are purified through recrystallization from solvents like ethanol (B145695). rjpbcs.com
Another approach involves modifying the 2-amino group to introduce other functional moieties. For example, 4,6-dinitrobenzothiazole-2-amine can be reacted with chloroacetic acid in the presence of potassium hydroxide to form 4,6-dinitrobenzothiazole-2-amine acetate, introducing a carboxylate group that can participate in metal coordination. jocpr.com These synthesis strategies are designed to create polydentate ligands that can form stable chelate rings with metal ions.
Coordination Chemistry with Transition Metals
The derivatives of this compound exhibit versatile coordination behavior with a range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). tandfonline.com These ligands can act as bidentate or tridentate chelating agents, coordinating with metal ions through nitrogen and oxygen donor atoms.
In the case of the Schiff base ligand derived from 2-amino-6-nitrobenzothiazole and 2,4-dihydroxybenzaldehyde, it acts as a tridentate ligand, forming complexes with Co(II), Ni(II), Cu(II), and Zn(II). tandfonline.com Similarly, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related heterocyclic ligand, acts as a bidentate ligand, coordinating with metal ions through its sulfur and amine groups to form a stable five-membered chelate ring. nih.gov
The stoichiometry of these complexes can vary. For instance, complexes of o-vanillidene-2-aminobenzothiazole with Cu(II) have been found to conform to a [CuL(OAc)] stoichiometry, while Ni(II) and Zn(II) complexes exhibit a [ML] stoichiometry. researchgate.net The formation of these complexes often occurs in an alcoholic medium, where the metal salt is reacted with the ligand solution. nih.govuomustansiriyah.edu.iq The resulting complexes are typically colored, crystalline solids.
Spectroscopic Characterization of Metal Complexes
A suite of spectroscopic techniques is employed to confirm the coordination of the ligand to the metal ion and to elucidate the structure of the resulting complexes. These methods include Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), UV-Visible (UV-Vis), and mass spectrometry.
FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying the coordination sites of the ligand. A key indicator of successful Schiff base formation is the appearance of a characteristic stretching vibration for the azomethine group (C=N) in the range of 1635-1680 cm⁻¹. rjpbcs.com Upon complexation, this band often shifts, indicating the involvement of the azomethine nitrogen in coordination. nih.gov For example, in the FT-IR spectrum of 4,6-dinitrobenzothiazole-2-amine acetate, characteristic bands are observed for N-H (3375.66 cm⁻¹), C=N (1538 cm⁻¹), and NO₂ (1387.75 and 1517.84 cm⁻¹). jocpr.com The appearance of new bands at lower frequencies (typically 550-200 cm⁻¹) in the spectra of the complexes can be assigned to M-N and M-O stretching vibrations, providing direct evidence of coordination. researchgate.net
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide further evidence of complex formation. The chemical shifts of protons and carbons in the ligand molecule are sensitive to changes in their electronic environment upon coordination. nih.gov For instance, the ¹H NMR spectrum of a Schiff base ligand might show a singlet for the azomethine proton (-N=CH) at around 8.7 ppm. rjpbcs.com Changes in the chemical shifts of aromatic protons and the amino group proton upon addition of a metal salt confirm the coordination process. jocpr.comnih.gov
Electronic Spectroscopy: UV-Visible spectra provide information about the electronic transitions within the complexes and can help in determining their geometry. The spectra of the free ligands typically show absorption bands corresponding to π→π* and n→π* transitions. jocpr.comresearchgate.net Upon complexation, these bands may shift, and new bands corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) may appear, which are characteristic of the specific metal ion and its coordination environment. researchgate.net
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized ligands and their metal complexes. The mass spectrum of an azo-dye ligand derived from 2-aminobenzothiazole showed a molecular ion peak that helped confirm its structure. uomustansiriyah.edu.iq Similarly, the spectra of the metal complexes show molecular ion peaks corresponding to the proposed formulas, supporting the structural characterization. tandfonline.comuomustansiriyah.edu.iq
| Compound/Complex | Technique | Key Observations | Reference |
|---|---|---|---|
| 6-nito-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine | FT-IR (cm⁻¹) | 1635 (N=CH), 1324 (NO₂) | rjpbcs.com |
| 6-nito-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine | ¹H NMR (δ ppm) | 8.7 (s, 1H, N=CH) | rjpbcs.com |
| 4,6-dinitrobenzothiazole-2-amine-acetic acid ligand | FT-IR (cm⁻¹) | 3375 (NH), 1538 (C=N), 1517, 1387 (NO₂) | jocpr.com |
| Co(II), Ni(II), Cu(II), Zn(II) complexes of a Schiff base ligand | Mass Spec. | Molecular ion peaks confirm proposed structures | tandfonline.com |
| Azo-dye ligand from 2-aminobenzothiazole | UV-Vis (nm) | Broad peak at 390 nm (π→π*) | researchgate.net |
Structural Analysis of Metal Complexes
The structural analysis of metal complexes derived from this compound ligands reveals the adoption of various geometries, which are influenced by the nature of the metal ion and the ligand. Techniques such as magnetic susceptibility measurements, electronic spectral studies, and X-ray diffraction are used to determine these structures. researchgate.net
Based on spectral and magnetic data, different geometries have been proposed for these complexes. For example, complexes of 4,6-dinitrobenzothiazole-2-amine acetate with Ni(II), Zn(II), and Cd(II) were suggested to have a tetrahedral geometry, while the Cu(II) complex was proposed to be square planar. jocpr.com Similarly, for complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a square planar geometry was proposed for the Cu(II) complex, with other metal complexes being tetrahedral. nih.gov In other cases, such as with Co(II) complexes of certain azo ligands, an octahedral geometry has been assigned. researchgate.netuomustansiriyah.edu.iq
Single-crystal X-ray diffraction provides the most definitive structural information. For instance, the crystal structure of 2-amino-4-nitrobenzothiazole reveals a nearly planar molecule. researchgate.net While a full crystal structure for a complex of this compound was not detailed in the provided context, related structures, such as [ZnCl₂(2–aminobenzothiazole)₂], have been determined, confirming the coordination of the benzothiazole (B30560) ligand to the metal center. researchgate.net
Theoretical Studies on Complex Stability and Bonding
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the stability, bonding, and electronic properties of these metal complexes. tandfonline.com These theoretical studies provide insights that complement experimental findings.
Structure Activity Relationship Sar Studies of 4 Nitrobenzo D Thiazol 2 Amine Derivatives
Systematic Modification of the 4-Nitrobenzo[d]thiazol-2-amine Scaffold
The this compound core structure offers several positions for chemical modification to explore the SAR and develop new analogs with enhanced biological profiles. The primary sites for modification include the 2-amino group, the benzene (B151609) ring, and the nitro group itself.
Modifications on the Benzene Ring: While the parent scaffold is defined by the 4-nitro substitution, further substitutions on the benzene ring (at positions 5, 6, and 7) can fine-tune the electronic and steric properties of the molecule. Introducing different functional groups can alter the compound's lipophilicity, metabolic stability, and target-binding affinity. For instance, the synthesis of 2-amino-6-substituted benzothiazoles has been explored to generate compounds with anthelmintic activity. researchgate.net
Modification or Replacement of the Nitro Group: The nitro group at the 4-position is a strong electron-withdrawing group that significantly influences the electronic character of the entire scaffold. While central to the core compound, its modification or replacement can lead to analogs with different activity profiles. For example, reducing the nitro group to an amino group introduces a basic, electron-donating substituent, which can drastically alter the compound's biological activity. nih.gov
The table below summarizes common modification strategies for the benzothiazole (B30560) scaffold.
| Modification Site | Type of Reaction | Potential New Functional Groups | Reference |
| 2-Amino Group | Acylation, Condensation | Amides, Schiff bases, Heterocycles | nih.govuokerbala.edu.iq |
| Benzene Ring | Electrophilic/Nucleophilic Substitution | Halogens, Alkyl, Alkoxy groups | researchgate.net |
| 4-Nitro Group | Reduction | Amino group | nih.gov |
Positional Effects of Substituents on Biological Activities
The position of substituents on the benzo[d]thiazole ring system is crucial in determining the biological activity of its derivatives. The placement of a functional group, particularly a strong electronic influencer like a nitro group, can lead to significant differences in efficacy and selectivity among isomers.
The location of the nitro group on the benzene ring plays a pivotal role in defining the crystal packing and electronic properties of benzothiazole derivatives. mdpi.com Studies on isomeric N-(benzo[d]thiazol-2-yl)-nitrobenzamides have shown that varying the position of the NO2 group (ortho, meta, or para on an attached phenyl ring) influences molecular structure and interactions. mdpi.com For the this compound itself, the nitro group is ortho to the thiazole (B1198619) fusion point, which can impose specific steric and electronic constraints compared to its isomers, such as 6-nitrobenzo[d]thiazol-2-amine. nih.govresearchgate.netnih.gov
In the crystal structure of 2-Amino-4-nitrobenzothiazole, the molecule is nearly planar. researchgate.net This planarity, influenced by the 4-nitro substitution, can be critical for activities that involve intercalation with DNA or binding to flat receptor surfaces. uokerbala.edu.iq The specific location of the nitro group affects intramolecular and intermolecular hydrogen bonding, which in turn dictates the solid-state structure and potentially its solubility and bioavailability. researchgate.net
The biological importance of substituent positioning is highlighted in various classes of benzothiazole derivatives. For instance, in the development of anticancer agents, the substitution pattern on the benzothiazole ring was found to be a key determinant of activity. nih.gov
Electronic and Steric Factors in Structure-Activity Relationships
The biological activity of this compound derivatives is governed by a complex interplay of electronic and steric factors. These properties dictate how the molecule recognizes and interacts with its biological target.
Electronic Factors: The thiazole ring's reactivity is significantly affected by the nature of its substituents. globalresearchonline.net The 4-nitro group is a potent electron-withdrawing group, which decreases the electron density of the fused benzene ring and influences the basicity of the thiazole nitrogen and the 2-amino group. This electronic modification is fundamental to the molecule's properties. Studies on other aromatic systems have shown that strong electron-withdrawing groups promote hydrogenation, while electron-donating groups favor hydrogenolysis, indicating the profound impact of electronics on reaction pathways. nih.gov In 2-Amino-4-nitrobenzothiazole, there is an indication that pi-electron density from the amino-C-N portion of the molecule is partially transferred to the nitro group, creating a resonance hybrid structure that could be crucial for its interactions. researchgate.net
The following table details the influence of these factors.
| Factor | Property Influenced | Effect of 4-Nitro Group | Reference |
| Electronic | Electron density, Basicity, Reactivity | Strong electron-withdrawing effect, potential charge transfer | researchgate.netglobalresearchonline.netnih.gov |
| Steric | Molecular conformation, Receptor binding | Potential hindrance at the ring-fusion junction | mdpi.com |
Development of Pharmacophore Models
Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. thaiscience.info For benzothiazole derivatives, these models help in designing new, potent inhibitors for various therapeutic targets.
A typical pharmacophore model for benzothiazole-based inhibitors includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic sites. thaiscience.inforesearchgate.net The this compound scaffold contains several of these key features:
Hydrogen Bond Donor: The 2-amino group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor: The nitrogen atom in the thiazole ring and the oxygen atoms of the nitro group can function as hydrogen bond acceptors.
Aromatic/Hydrophobic Region: The fused benzo[d]thiazole ring system provides a large, planar aromatic surface that can engage in hydrophobic and π-π stacking interactions with a receptor.
Studies aimed at developing p56lck inhibitors identified a six-point pharmacophore with features including two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings (AADHRR). thaiscience.info The this compound structure aligns well with such models, suggesting its potential as a scaffold for designing inhibitors of various enzymes. The development of these models can lead to the identification of novel chemical entities through virtual screening of compound databases. thaiscience.info
The crystal structure of 2-Amino-4-nitrobenzothiazole reveals a molecule that exists as a resonance hybrid of neutral and dipolar tautomers, which could influence its role in a pharmacophore model. researchgate.net This electronic flexibility might allow it to adapt to the electronic environment of different binding sites.
Potential Applications in Functional Materials Science
Organic Semiconductors and Optoelectronic Devices
The benzothiazole (B30560) core is a well-established building block in the design of organic materials for electronic and optoelectronic applications. While direct studies on 4-Nitrobenzo[d]thiazol-2-amine as a primary semiconductor are limited, its structural motifs are relevant to the field. Benzothiazole derivatives are utilized in creating thermally stable, planar Schiff bases which can be combined with materials like titanium dioxide (TiO2) to form composites for organic devices. beilstein-journals.org In such composites, the interaction often occurs between the nitrogen atoms of the thiazole (B1198619) ring and the inorganic particles. beilstein-journals.org
Furthermore, related heterocyclic structures, such as bibenzo[d]imidazoles, have been explored as effective n-dopants for organic semiconductors. nih.gov The strong reducing power of these molecules is crucial for doping, which modifies the electronic properties of the semiconductor material. The inherent electron-accepting nature of the nitro group in this compound could be exploited in designing materials with specific electronic characteristics for devices like organic solar cells and organic transistors. a2bchem.com
Dyes and Pigments Based on Derivatives
Derivatives of aminobenzothiazoles are extensively investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs), an emerging photovoltaic technology. rsc.orgnih.gov In DSSCs, the dye absorbs sunlight and injects electrons into a semiconductor, typically TiO2, generating an electric current. nih.govresearchgate.net The performance of these cells is highly dependent on the dye's structure, which influences its light-harvesting efficiency, energy levels, and stability.
The "donor-π-acceptor" (D-π-A) architecture is a common design strategy for these organic dyes. rsc.orgnih.gov In this design, an electron-donating group (Donor) is connected to an electron-accepting group (Acceptor) through a π-conjugated bridge. This setup promotes efficient intramolecular charge transfer upon light absorption. Carbazole and phenothiazine (B1677639) are often used as effective electron donor units. nih.govnih.gov
Derivatives of this compound fit well within this paradigm. The aminobenzothiazole moiety can act as part of the π-bridge or be modified to function as a donor, while the nitro group enhances the electron-accepting properties. Thiazole and thiazolo[5,4-d]thiazole (B1587360) units have been successfully incorporated into organic dyes, demonstrating their utility in achieving high power conversion efficiencies (PCE). researchgate.net The introduction of different functional groups allows for fine-tuning of the dye's optical and electrochemical properties to optimize DSSC performance. researchgate.net
Below is a table summarizing the performance of DSSCs using various thiazole- and phenothiazine-based dyes, illustrating the potential of this class of compounds.
| Dye Architecture | Donor Unit | Acceptor Unit | PCE (%) | Jsc (mA/cm²) | Voc (mV) | FF |
| Thiazolo[5,4-d]thiazole-Based | Triphenylamine derivative | Cyanoacrylic acid | 5.10 | - | - | - |
| Phenothiazine-Based (Single D-A) | Phenothiazine | Cyanoacrylic acid | 2.91 | - | - | - |
| Phenothiazine-Based (Double D-A) | Phenothiazine | Cyanoacrylic acid | 4.22 | - | - | - |
PCE: Power Conversion Efficiency; Jsc: Short-Circuit Current Density; Voc: Open-Circuit Voltage; FF: Fill Factor. Data compiled from studies on related dye structures. nih.govresearchgate.net
Ligands in Catalysis
The nitrogen and sulfur atoms within the benzothiazole ring system of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The amino group provides an additional coordination site, allowing the molecule to act as a bidentate or polydentate ligand, forming stable complexes with various transition metals. researchgate.netresearchgate.net
Metal complexes incorporating 2-aminobenzothiazole (B30445) derivatives have been synthesized with a range of metals, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.netresearchgate.net These complexes exhibit diverse coordination geometries, such as octahedral, and their catalytic activities can be tuned by modifying the ligand structure or the central metal ion. mdpi.comnih.gov For instance, copper complexes formed in situ with pyrazole-based ligands containing nitro functional groups have demonstrated catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. mdpi.com The catalytic efficiency in such systems is influenced by the nature of the ligand, the counter-ion of the metal salt, and the solvent. mdpi.com
Ruthenium(II) arene complexes, known for their applications in industrial catalysis, can also feature ligands derived from heterocyclic amines. nih.gov Organometallic complexes with azopyridine ligands, for example, can catalytically oxidize glutathione (B108866), a crucial intracellular antioxidant. nih.gov This suggests that metal complexes of this compound could be designed to participate in specific redox reactions, with potential applications in both industrial and biological contexts.
| Metal Ion | Ligand Type | Application/Reaction Catalyzed |
| Cu(II) | Pyrazole-based with nitro groups | Oxidation of catechol to o-quinone. mdpi.com |
| Ru(II) | Phenylazopyridine | Catalytic oxidation of glutathione (GSH). nih.gov |
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Benzothiazole-imino-benzoic acid | Antimicrobial activity studies. researchgate.net |
| Eu(II) | Amine-containing macrocycles | Visible-light-promoted photoredox catalysis. wayne.edu |
Sensors and Bioimaging Probes
Benzothiazole derivatives are highly valued in the development of fluorescent sensors and bioimaging probes due to their rigid structure and favorable photophysical properties. researchgate.netresearchgate.net The core structure often serves as a fluorophore whose emission can be modulated by interaction with specific analytes.
Derivatives of benzothiazole have been engineered to create chemosensors for various targets, including metal ions and explosives. For example, a benzothiazole-based sensor was developed for the "turn-on" fluorescent detection of Copper(II) ions, with a detection limit in the micromolar range. nih.gov Another study reported a fluorescent probe based on a benzothiazole derivative for the highly sensitive detection of 2,4,6-trinitrophenol (TNP), a common nitroaromatic explosive. researchgate.net The sensing mechanism in this case involved fluorescence quenching, where the probe's emission intensity decreased significantly in the presence of TNP. researchgate.net
The presence of the nitro group in this compound makes it structurally related to nitroaromatic compounds, suggesting its potential use in developing sensors through quenching mechanisms or as a building block for probes targeting other analytes. The amino group provides a convenient handle for further chemical modification to attach specific recognition units or to tune the photophysical properties of the molecule. mdpi.com These features make derivatives of this compound promising candidates for applications in environmental monitoring and medical diagnostics. researchgate.netresearchgate.net
| Sensor/Probe Derivative | Analyte | Sensing Mechanism | Limit of Detection (LOD) |
| BTN (Benzothiazole-naphthalenol) | Copper(II) (Cu²⁺) | Chelation-enhanced fluorescence ("Turn-on"). nih.gov | 3.3 µM |
| DYH (Benzothiazole-hydrazone) | 2,4,6-Trinitrophenol (TNP) | Fluorescence quenching ("Turn-off"). researchgate.net | 0.21 µM |
Q & A
Q. Advanced
- Microbroth Dilution Assays : MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli are determined using standardized CLSI protocols .
- Docking Studies : AutoDock Vina analyzes binding affinities to bacterial enzymes (e.g., dihydrofolate reductase), correlating nitro-group positioning with inhibitory activity (ΔG = −8.2 kcal/mol) .
How do quantum chemical calculations predict the reactivity of this compound?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- HOMO-LUMO gaps (4.2 eV), indicating electron-withdrawing nitro groups enhance electrophilic attack susceptibility .
- Fukui indices identify C2 and S1 as nucleophilic sites, guiding derivatization strategies .
How should researchers address contradictions in reported biological activity data?
Advanced
Discrepancies (e.g., MIC variations for 6-bromo derivatives: 2 µg/mL vs. 8 µg/mL) arise from assay conditions (pH, inoculum size). Standardization using ATCC strains and triplicate testing reduces variability . Meta-analysis of substituent effects (e.g., nitro vs. methoxy groups) clarifies structure-activity trends .
What role does X-ray crystallography play in structural analysis of derivatives?
Advanced
SHELXL refines crystal structures to determine bond lengths (C–S: 1.74 Å) and dihedral angles (thiazole ring: 2.8° deviation from planarity), critical for understanding π-π stacking in solid-state interactions . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts .
How do substituents at the 4-position influence pharmacological activity?
Q. Advanced
- Nitro groups : Enhance antibacterial activity (MIC = 4 µg/mL) but reduce solubility (logP = 2.8).
- Methoxy groups : Improve CNS penetration (BBB score: 0.65) for Alzheimer’s applications .
CoMFA models (q² = 0.82) correlate steric bulk at C4 with kinase inhibition .
What challenges arise in purifying this compound derivatives?
Q. Advanced
- Column Chromatography : Polar nitro derivatives require gradient elution (hexane/EtOAc 8:1 to 4:1) to resolve from thiourea byproducts .
- Recrystallization : Ethanol/water mixtures (70:30) optimize crystal growth but may co-precipitate regioisomers .
Are there sustainable alternatives for synthesizing this compound?
Advanced
Water-mediated protocols at 80°C reduce solvent waste (E-factor = 1.2 vs. 8.5 for traditional methods) . Microwave-assisted synthesis (150 W, 30 min) achieves 82% yield with 50% energy savings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
